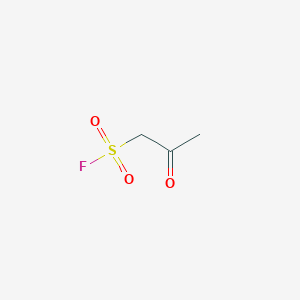

2-Oxopropane-1-sulfonyl fluoride

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-oxopropane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO3S/c1-3(5)2-8(4,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEVSMIINCEXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Elucidation of 2 Oxopropane 1 Sulfonyl Fluoride

Nucleophilic Substitution Reactions at the Sulfonyl Fluoride (B91410) Center

The sulfonyl fluoride group is a key player in the reactivity of 2-oxopropane-1-sulfonyl fluoride, primarily undergoing nucleophilic substitution reactions. This reactivity is harnessed in various synthetic transformations, including traditional SN2-type reactions and the more contemporary Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

SN2-type Reactions with Various Nucleophiles

The sulfur atom in the sulfonyl fluoride group is electrophilic and susceptible to attack by nucleophiles. This process typically follows an SN2-type mechanism, where the nucleophile attacks the sulfur atom, leading to the displacement of the fluoride ion as a leaving group. youtube.comyoutube.com The rate of this reaction is influenced by the concentration of both the substrate and the nucleophile. youtube.com A variety of nucleophiles can participate in these reactions, including amines, alkoxides, and thiolates, leading to the formation of sulfonamides, sulfonic esters, and thioethers, respectively.

The stereochemistry of SN2 reactions at a chiral center typically proceeds with an inversion of configuration. youtube.comcas.cn While the sulfur atom in 2-oxopropane-1-sulfonyl fluoride is not a stereocenter, the principles of SN2 reactions, such as the requirement for backside attack by the nucleophile, are still relevant to understanding the reaction mechanism. youtube.com The efficiency of these reactions can be influenced by factors such as the strength of the nucleophile and the solvent used. For instance, strong nucleophiles and polar aprotic solvents generally favor SN2 reactions. youtube.com

| Nucleophile | Product |

| Amines (R-NH₂) | Sulfonamides (R-NHSO₂CH₂C(O)CH₃) |

| Alkoxides (R-O⁻) | Sulfonic Esters (R-OSO₂CH₂C(O)CH₃) |

| Thiolates (R-S⁻) | Thioethers (R-SSO₂CH₂C(O)CH₃) |

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry with 2-Oxopropane-1-sulfonyl Fluoride

A more recent and powerful application of the reactivity of the sulfonyl fluoride group is its participation in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. sigmaaldrich.comchem-station.com SuFEx has been lauded as a next-generation click chemistry reaction due to the unique balance of stability and reactivity of the S(VI)-F bond. sigmaaldrich.comnih.gov Sulfonyl fluorides are generally stable compounds but can be activated under specific conditions to react rapidly and chemoselectively. chem-station.comnih.gov This "sleeping beauty" characteristic makes them highly valuable in chemical synthesis. nih.gov

SuFEx reactions involving 2-oxopropane-1-sulfonyl fluoride would allow for its conjugation to a wide array of molecules, including polymers, biomolecules, and small-molecule drugs. sigmaaldrich.comnih.gov The reliability and high efficiency of SuFEx make it a powerful tool for creating diverse molecular connections. nih.gov

The activation of the otherwise stable S(VI)-F bond in SuFEx reactions is typically mediated by catalysts. chem-station.com These catalysts facilitate the exchange of the fluoride ion with a nucleophile. Several catalytic systems have been developed to promote SuFEx reactions.

Base-Catalyzed SuFEx: Tertiary amines and other organic bases can act as catalysts. nih.gov For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used in conjunction with metal salts to drive the exchange reaction. nih.govnih.gov However, strongly basic catalysts can sometimes lead to side reactions, such as the deprotonation of the α-hydrogen in alkyl sulfonyl fluorides, leading to elimination. nih.gov

Acid-Catalyzed SuFEx: Acidic catalysts, such as bifluoride ion salts, can also be employed and may offer advantages in terms of substrate scope. nih.gov

Lewis Acid Catalysis: Metal Lewis acids, like Ca(NTf₂)₂, have been shown to be effective catalysts for the conversion of sulfonyl fluorides to sulfonamides, sulfamates, and sulfamides. nih.govresearchgate.net

Organocatalysis: N-heterocyclic carbenes (NHCs) and 1-hydroxybenzotriazole (B26582) (HOBt) have emerged as effective organocatalysts for SuFEx reactions, promoting the amidation of sulfonyl fluorides with excellent yields. researchgate.netnih.gov The use of HOBt as a nucleophilic catalyst has been shown to be applicable in automated array technologies for the synthesis of sulfonimidamides. chemrxiv.org

| Catalyst System | Description |

| Tertiary Amines (e.g., DABCO) | Acts as a base to facilitate nucleophilic attack. nih.govnih.govnih.gov |

| Bifluoride Ion Salts | Acidic catalyst that can offer a broader substrate scope. nih.gov |

| Ca(NTf₂)₂ | A metal Lewis acid effective for forming S-N bonds. nih.govresearchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Organocatalyst for SuFEx reactions. researchgate.net |

| 1-Hydroxybenzotriazole (HOBt) | An efficient nucleophilic organocatalyst for amidation. nih.govchemrxiv.orgchemrxiv.org |

The success of SuFEx chemistry lies in its broad substrate scope and high functional group tolerance. chem-station.comresearchgate.net This allows for the "clicking" of sulfonyl fluoride-containing molecules to a diverse range of substrates. For analogues of 2-oxopropane-1-sulfonyl fluoride, this means that the β-keto group would likely be well-tolerated under many SuFEx conditions, allowing for the selective functionalization of the sulfonyl fluoride moiety.

The compatibility of SuFEx reactions with various functional groups is a key advantage. Sulfonyl fluorides are resistant to reduction and thermolysis. nih.gov The SuFEx reaction itself is often tolerant of water and oxygen. sigmaaldrich.com This orthogonality allows for the selective modification of the sulfonyl fluoride group in the presence of other reactive functionalities.

However, limitations can arise. For example, strongly basic conditions may not be compatible with base-sensitive functional groups. nih.gov The steric hindrance of the nucleophile or the sulfonyl fluoride can also influence the reaction efficiency, although catalytic systems have been developed to overcome some of these challenges, even with sterically hindered substrates. nih.gov

Reactivity of the β-Keto Moiety in 2-Oxopropane-1-sulfonyl Fluoride

The β-keto group in 2-oxopropane-1-sulfonyl fluoride introduces a second site of reactivity, distinct from the sulfonyl fluoride center. This moiety can undergo reactions typical of ketones, particularly at the α-carbon atom.

Alpha-Functionalization Reactions Adjacent to the Ketone Group

The presence of the carbonyl group makes the α-protons (the hydrogens on the carbon adjacent to the ketone) acidic and susceptible to deprotonation by a base. The resulting enolate can then act as a nucleophile, attacking various electrophiles. This allows for the introduction of a wide range of functional groups at the α-position.

A metal-free, photo-organocatalytic method has been developed for the synthesis of β-keto sulfonyl fluorides through the radical fluorosulfonylation of ketone-derived vinyl acetates. thieme-connect.de This suggests that the α-position of the ketone in 2-oxopropane-1-sulfonyl fluoride could potentially be a site for radical reactions as well.

| Reaction Type | Reagent | Product |

| Alkylation | Alkyl halide (R-X) | α-Alkyl-β-keto sulfonyl fluoride |

| Halogenation | Halogenating agent (e.g., NBS) | α-Halo-β-keto sulfonyl fluoride |

| Aldol Reaction | Aldehyde or Ketone | α-(β-Hydroxyalkyl)-β-keto sulfonyl fluoride |

Condensation and Cyclization Reactions Involving the Ketone

The ketone functionality in 2-oxopropane-1-sulfonyl fluoride, adjacent to the strongly electron-withdrawing sulfonyl fluoride group, activates the α-protons, making them susceptible to deprotonation and subsequent condensation reactions. This reactivity is analogous to that observed in related compounds such as methanedisulfonyl fluoride (CH₂(SO₂F)₂), where the methylene (B1212753) protons are highly acidic. nih.gov

These types of compounds can participate in reactions like the Knoevenagel condensation. For instance, in the absence of a base, electron-rich aromatic aldehydes can react with activated sulfonyl fluorides to yield unsaturated 1,1-disulfonyl fluoride products. nih.gov The reaction proceeds via a proposed Knoevenagel pathway, where the acidic nature of the sulfonyl fluoride compound itself can promote the condensation. nih.gov The yield of these condensation products is often dependent on the electronic properties of the aldehyde's substituents, with stronger electron-donating groups leading to higher yields. nih.gov

Furthermore, cyclization reactions can occur with appropriately substituted reactants. For example, reactions with salicylaldehydes can lead to the formation of sulfocoumarins. nih.gov The proposed mechanism involves the initial generation of a sulfene (B1252967), which then adds to the phenoxide. The resulting aryl sulfonate intermediate subsequently cyclizes through condensation with the carbonyl group to form the heterocyclic coumarin (B35378) structure. nih.gov In some cases, these reactions can be accompanied by the partial or complete removal of the fluorosulfonyl group, particularly under forcing conditions. nih.gov

The table below summarizes the yields of Knoevenagel condensation products between methanedisulfonyl fluoride and various electron-rich aldehydes, illustrating the influence of substituents.

| Aldehyde | Product Yield |

| 4-(Dimethylamino)benzaldehyde | 94% |

| 2,4-Dimethoxybenzaldehyde | 42% |

| 4-Methoxybenzaldehyde | 10% (conversion) |

| Data derived from studies on Knoevenagel condensation of methanedisulfonyl fluoride. nih.gov |

Radical Reactions and Bond Dissociation Energies of 2-Oxopropane-1-sulfonyl Fluoride

Sulfonyl fluorides are notable for their participation in radical chemistry, often involving the generation of a fluorosulfonyl radical (•SO₂F). nih.govresearchgate.net The high homolytic bond dissociation energy (BDE) of the S(VI)-F bond in compounds like SO₂F₂ makes direct radical generation challenging. researchgate.net Consequently, radical precursors are often designed to facilitate the release of the •SO₂F radical or a related species under milder conditions, such as photoredox catalysis. researchgate.netnih.gov

Once generated, the •SO₂F radical can engage in various transformations. A common pathway is the addition of the radical to unactivated alkenes or alkynes. nih.govnih.gov For instance, a transition-metal-free radical 1,2-difunctionalization of unactivated alkenes can be achieved where an FSO₂-radical adds to the double bond, followed by trapping of the resulting adduct radical to form a new carbon-carbon or carbon-heteroatom bond. nih.gov This approach allows for the synthesis of complex β-functionalized sulfonyl fluorides. nih.gov The reaction chain can be propagated by the subsequent fragmentation of a vinyl radical intermediate, which regenerates the FSO₂-radical. nih.gov

The following table presents calculated gas-phase homolytic S–F bond dissociation energies (BDEs) for representative sulfenyl fluoride compounds, illustrating the range of bond strengths.

| Compound (RSF) | S-F BDE (kJ mol⁻¹ at 298 K) |

| HCCSF | 316.2 |

| H₂AlSF | 324.4 |

| H₂CCHSF | 368.1 |

| MeHNSF | 358.9 |

| Data obtained using the W1w thermochemical protocol. researchgate.net |

Computational and Spectroscopic Studies on Reaction Mechanisms

Quantum Chemical Calculations of Transition States

Computational chemistry provides powerful tools for elucidating the reaction mechanisms of sulfonyl fluorides at a molecular level. nih.gov Quantum chemical calculations, particularly Density Functional Theory (DFT) and high-level ab initio methods, are used to model potential energy surfaces and identify transition states. nih.govchemrxiv.org These calculations help to discriminate between possible mechanistic pathways, such as direct nucleophilic substitution versus an elimination-addition mechanism. nih.gov

DFT calculations are also crucial for understanding stereoselectivity and identifying the rate-limiting steps in catalytic cycles involving sulfonyl fluorides. chemrxiv.org In a palladium-catalyzed cyclopropanation reaction, DFT studies revealed that the Sₙ2-type oxidative addition of the C–SO₂F bond to the palladium center is the turnover-limiting and diastereoselectivity-determining step of the catalytic cycle. chemrxiv.org The performance of various DFT methods is often benchmarked against high-accuracy protocols like W1w to ensure the reliability of the calculated energies for processes like homolytic bond dissociation. researchgate.net

| Computational Method | Application in Sulfonyl Fluoride Chemistry | Source |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | Modeling reaction energetics (e.g., sulfonylation of lysine) and discriminating mechanisms. | nih.gov |

| DFT (Density Functional Theory) | Elucidating catalytic cycles, determining turnover-limiting steps, and predicting stereoselectivity. | chemrxiv.org |

| W1w Thermochemical Protocol | High-accuracy calculation of bond dissociation energies. | researchgate.net |

| M06-2X, MP2 | Comparison methods for modeling nucleophilic substitution mechanisms. | nih.gov |

In Situ Spectroscopic Monitoring of Reaction Intermediates

The direct observation of transient intermediates is critical for confirming proposed reaction mechanisms. In situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur, providing valuable kinetic and structural information. rsc.org For reactions involving sulfonyl fluorides, techniques like in situ microspectroscopy coupled with microfluidic reactors could be employed to monitor reaction progress by measuring changes in absorbance over time. rsc.org This setup is particularly useful for detecting rapid changes and the formation of short-lived species within a very small section of the reactor. rsc.org

Another powerful method for gaining mechanistic insight is Reaction Progress Kinetic Analysis (RPKA). chemrxiv.org By continuously monitoring the concentrations of reactants, intermediates, and products over the course of a reaction, detailed kinetic profiles can be constructed. This data helps in determining reaction orders, identifying rate-limiting steps, and detecting catalyst deactivation or product inhibition, as demonstrated in studies of palladium-catalyzed reactions of alkyl sulfonyl fluorides. chemrxiv.org While specific in situ spectroscopic studies monitoring intermediates from 2-oxopropane-1-sulfonyl fluoride were not found, these established techniques represent the primary experimental approaches for such mechanistic investigations.

Derivatization and Functionalization Strategies Employing 2 Oxopropane 1 Sulfonyl Fluoride

Synthesis of Sulfonamide Derivatives

The formation of sulfonamides is a cornerstone of medicinal and agrochemical research, with this functional group being present in a significant percentage of top-prescribed drugs. theballlab.comfrontiersrj.com The reaction of sulfonyl fluorides, such as 2-oxopropane-1-sulfonyl fluoride (B91410), with primary or secondary amines provides a robust method for synthesizing these important derivatives. frontiersrj.comenamine.net This approach circumvents some limitations of using highly reactive sulfonyl chlorides, which can lead to poor selectivity and instability. theballlab.com

Various methods have been developed to facilitate the reaction between sulfonyl fluorides and amines. Activation of the sulfonyl fluoride group is often necessary, especially with less nucleophilic amines. theballlab.com For instance, Lewis acids like calcium triflimide [Ca(NTf2)2] have been shown to effectively activate a wide array of sulfonyl fluorides for nucleophilic attack by amines, leading to good yields of the corresponding sulfonamides. theballlab.com Another catalytic system employs a combination of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives to promote the amidation of sulfonyl fluorides under mild conditions. chemrxiv.org

Table 1: Representative Conditions for Sulfonamide Synthesis from Sulfonyl Fluorides This table is interactive. You can sort and filter the data.

| Catalyst/Activator | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Ca(NTf2)2 | - | t-amyl alcohol | 60 | 85 | theballlab.com |

| HOBt (catalytic) | DIPEA | DMSO | 25 | 87-99 | chemrxiv.org |

| None | Triethylamine | - | - | Varies | theballlab.com |

| N-heterocyclic carbene (NHC) | - | - | - | 58-99 | researchgate.net |

The success of sulfonamide synthesis is highly dependent on the nucleophilicity of the amine and the electronic properties of the sulfonyl fluoride. theballlab.comfrontiersrj.com Primary amines are generally highly reactive, whereas secondary amines can exhibit lower reactivity. frontiersrj.com The activation of the sulfonyl fluoride, for example with calcium triflimide, can overcome the low reactivity of less nucleophilic amines like aniline (B41778), enabling reactions that would not otherwise proceed. theballlab.com Computational studies have suggested that the formation of the N-S bond is significantly influenced by the concerted deprotonation of the amine nucleophile by a base, which enhances the amine's nucleophilicity and lowers the reaction barrier. acs.org

Stereochemical control is a critical aspect of modern organic synthesis. In the context of sulfonamide formation, when using chiral sulfonyl fluorides, it is possible to achieve stereospecific reactions. For instance, the synthesis of enantioenriched sulfonimidoyl fluorides and their subsequent reaction with primary and secondary amines can proceed with high enantiospecificity, yielding sulfonimidamides with up to 99% enantiomeric excess (ee). nih.govchemrxiv.org This demonstrates that the integrity of the stereocenter can be maintained during the SuFEx reaction, which is crucial for the synthesis of chiral drugs and probes. nih.gov

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex molecules, such as natural products or existing drugs, in the final steps of a synthesis. chemrxiv.orgrsc.org This approach allows for the rapid generation of analogues for biological screening without the need for de novo synthesis. chemrxiv.orgnih.gov The robust and selectively reactive nature of the sulfonyl fluoride group makes it an excellent tool for LSF. theballlab.comchemrxiv.org

A complex molecule containing a sulfonyl fluoride moiety can be derivatized by reaction with a diverse library of amines to produce a range of sulfonamides. chemrxiv.org This strategy has been demonstrated in the synthesis of analogues of the drug Fedratinib. chemrxiv.org The stability of the sulfonyl fluoride group allows it to be carried through multiple synthetic steps, with its reactivity "unlocked" only when desired, for example, by using a specific catalyst like calcium triflimide. theballlab.com This latent reactivity is a key advantage, enabling chemists to introduce the sulfonamide group into densely functionalized molecules with high chemoselectivity. researchgate.net

Formation of Sulfonate Esters and Other Sulfur-Oxygen Containing Compounds

In addition to reacting with amines, 2-oxopropane-1-sulfonyl fluoride can react with alcohols to form sulfonate esters. This transformation involves a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur center of the sulfonyl fluoride, displacing the fluoride ion. youtube.comyoutube.com The reaction is analogous to the formation of sulfonamides and is a key transformation within SuFEx chemistry. nih.gov

The formation of sulfonate esters from alcohols and sulfonyl chlorides is a well-established method, and similar principles apply to sulfonyl fluorides. youtube.comlibretexts.org The reaction typically proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken. youtube.com Catalytic methods have been developed to improve the efficiency of this reaction. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze the reaction of phenols and alcohols with various sulfonyl fluorides, affording sulfonate esters in good yields. researchgate.net In some cases, volatile sulfonyl fluorides can be converted in situ to the corresponding sulfonate ester by reaction with a phenol (B47542), which can aid in product isolation. acs.org

Extreme conditions, such as high concentrations of both the sulfonic acid precursor and the alcohol with little to no water, are generally needed to promote sulfonate ester formation. researchgate.net The reaction rate is dependent on the concentration of the sulfonate anion and the protonated alcohol. researchgate.net

Carbon-Carbon Bond Formation via 2-Oxopropane-1-sulfonyl Fluoride Analogues

While the primary reactivity of sulfonyl fluorides involves substitution at the sulfur atom, their analogues can also participate in carbon-carbon bond-forming reactions. This expands the synthetic utility of the sulfonyl fluoride group beyond its role as a precursor to sulfonamides and sulfonate esters.

Analogues of 2-oxopropane-1-sulfonyl fluoride, specifically α,β-unsaturated sulfonyl fluorides like β-arylethenesulfonyl fluorides (ArCH=CHSO2F), can function as Michael acceptors. nih.gov In these reactions, a nucleophile adds to the β-carbon of the carbon-carbon double bond. These unsaturated sulfonyl fluorides are recognized as selectively addressable bis-electrophiles, capable of reacting either through Michael addition at the double bond or via substitution at the sulfur center, depending on the reaction conditions. nih.gov A copper-promoted conjugate addition of carboxylic acids to ethenesulfonyl fluoride has also been developed, demonstrating the utility of this approach for constructing molecules containing both an ester and an aliphatic sulfonyl fluoride moiety. nih.gov

The sulfonyl fluoride group is generally stable under many transition metal-catalyzed cross-coupling conditions, such as Suzuki, Stille, and Negishi reactions. acs.orgenamine.net This stability allows for cross-coupling reactions to be performed on other parts of a molecule containing a sulfonyl fluoride group without affecting it. For example, bromoheteroaromatic sulfonyl fluorides can undergo palladium-catalyzed Suzuki reactions where the aryl bromide couples, leaving the SO2F group intact. acs.org

However, under specific catalytic conditions, the sulfonyl fluoride group itself can be activated and participate in cross-coupling reactions. It has been demonstrated that the C–S bond of an aryl sulfonyl fluoride can be cleaved and used in a Suzuki-Miyaura cross-coupling reaction. rsc.org This was achieved using a palladium acetate (B1210297) catalyst with a specific phosphine (B1218219) ligand (Ruphos), challenging the traditional view of the sulfonyl fluoride group as merely a stable endpoint in synthesis. rsc.org This discovery opens up new avenues for using sulfonyl fluorides as coupling partners in the construction of complex carbon skeletons. rsc.org

Table 2: Cross-Coupling Reactions Involving Aryl Sulfonyl Fluorides This table is interactive. You can sort and filter the data.

| Reaction Type | Coupling Partner | Catalyst System | Result | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acid | Pd(OAc)2 / Ruphos | C-C bond formation (C-S cleavage) | rsc.org |

| Suzuki | Organometallic reagent | Pd-catalyst | SO2F group remains stable | acs.org |

| Stille | Organometallic reagent | Pd-catalyst | SO2F group remains stable | acs.org |

| Negishi | Organometallic reagent | Pd-catalyst | SO2F group remains stable | acs.org |

Synthesis of Heterocyclic Compounds Incorporating 2-Oxopropane-1-sulfonyl Fluoride Derived Moieties

The dual reactivity of 2-oxopropane-1-sulfonyl fluoride, stemming from its ketone and sulfonyl fluoride functionalities, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds. The active methylene (B1212753) group positioned between the carbonyl and sulfonyl groups also presents a site for diverse chemical transformations, further expanding its utility in heterocyclic synthesis. This section explores the cyclization strategies that lead to the formation of important sulfur-containing heterocycles, including sulfocoumarins and oxathiazole dioxides.

Cyclization Pathways Leading to Sulfur-Containing Heterocycles

The strategic functionalization of the 2-oxopropane-1-sulfonyl fluoride scaffold opens up numerous cyclization pathways to afford a range of sulfur-containing heterocycles. The inherent reactivity of the β-keto sulfonyl fluoride motif allows for its participation in reactions that form the backbone of these cyclic systems.

Research has demonstrated the versatility of sulfonyl fluorides in constructing complex molecular frameworks. For instance, a "Diversity Oriented Clicking" (DOC) strategy has been employed for the synthesis of sulfonyl fluoride-functionalized 2-aminothiazoles. This approach utilizes 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) in reactions with masked 1,3-dipoles, leading to a variety of structurally diverse heterocycles. chemrxiv.org While this example does not directly start with 2-oxopropane-1-sulfonyl fluoride, it highlights a plausible pathway where the ketone functionality of 2-oxopropane-1-sulfonyl fluoride could be transformed into an alkyne, which could then undergo similar cyclization reactions.

Another relevant cyclization strategy involves the intramolecular cyclization of cyanoalkylsulfonyl fluorides to produce spirocyclic β- or γ-sultams. nih.gov This process relies on the reduction of a nitrile group to an amine, which then undergoes intramolecular sulfonylation. nih.gov This suggests a potential route where 2-oxopropane-1-sulfonyl fluoride could be first elaborated to introduce a cyanoalkyl chain, followed by a similar reductive cyclization to yield novel sultam structures.

The following table summarizes representative cyclization strategies involving sulfonyl fluorides that could be adapted for derivatives of 2-oxopropane-1-sulfonyl fluoride.

| Starting Material Type | Reagents and Conditions | Resulting Heterocycle | Ref. |

| 2-Substituted-Alkynyl-1-Sulfonyl Fluoride | 5-imino-N,4-diaryl-4,5-dihydro-1,2,4-thiadiazol-3-amines, MeCN, 70°C then DBU, 50°C | 2-Aminothiazole | chemrxiv.org |

| Cyanoalkylsulfonyl Fluoride | NaBH₄, NiCl₂·6H₂O, MeOH | β- or γ-Sultam | nih.gov |

These examples underscore the potential of 2-oxopropane-1-sulfonyl fluoride as a starting material for generating a library of sulfur-containing heterocycles through strategic functionalization and subsequent cyclization.

Development of Sulfocoumarins and Oxathiazole Dioxides

The synthesis of sulfocoumarins and oxathiazole dioxides represents a significant application of β-keto sulfonyl fluorides, including 2-oxopropane-1-sulfonyl fluoride, in the construction of biologically relevant heterocyclic scaffolds.

A notable development is the three-component reaction for the synthesis of sulfocoumarins, which utilizes β-keto sulfonyl fluorides, arynes, and dimethylformamide (DMF). researchgate.net This reaction proceeds through the trapping of an in situ generated o-quinone methide by the β-keto sulfonyl fluoride, followed by a selective cyclization involving the sulfonyl fluoride group. researchgate.net This methodology provides a streamlined approach to this important class of compounds.

Furthermore, research has shown that β-keto sulfonyl fluoride products can serve as valuable building blocks for the synthesis of various derivatives and heterocycles, including the first reported synthesis of an oxathiazole dioxide compound. researchgate.net The synthesis of 1,2,5-oxathiazole-S-oxides has also been achieved through the 1,3-dipolar cycloaddition of nitrile oxides with α-oxo sulfines. ucc.ieresearchgate.net This highlights the reactivity of the sulfur-containing moiety in forming novel heterocyclic rings.

The table below outlines the synthesis of sulfocoumarins and an oxathiazole dioxide from β-keto sulfonyl fluorides.

| Starting Material | Reagents | Product | Ref. |

| β-Keto Sulfonyl Fluoride | Aryne, DMF | Sulfocoumarin | researchgate.net |

| β-Keto Sulfonyl Fluoride | Not specified | Oxathiazole Dioxide | researchgate.net |

The development of these synthetic routes provides efficient access to sulfocoumarins and oxathiazole dioxides, which are of interest for their potential applications in medicinal chemistry and materials science. researchgate.netnih.gov

Advanced Research Applications of 2 Oxopropane 1 Sulfonyl Fluoride in Chemical Sciences

Applications in Chemical Biology

The sulfonyl fluoride (B91410) moiety is well-established as a privileged "warhead" in chemical biology due to its unique balance of stability in aqueous environments and reactivity toward various nucleophilic amino acid residues. nih.govnih.gov This has led to its widespread use in designing chemical tools to study biological systems. nih.govnih.gov

In general, sulfonyl fluorides are incorporated into molecular probes to covalently label proteins. nih.gov They can react with serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine residues, making them versatile tools for activity-based protein profiling and target identification. nih.govnih.gov The synthesis of such probes often involves late-stage introduction of the sulfonyl fluoride group or building upon a sulfonyl fluoride-containing scaffold. nih.govnih.gov However, specific studies detailing the design and synthesis of covalent probes derived explicitly from 2-Oxopropane-1-sulfonyl fluoride are not found in the reviewed literature.

The formation of stable, covalent adducts between sulfonyl fluoride probes and their protein targets allows for the detailed investigation of protein-ligand interactions. nih.gov Techniques like mass spectrometry are used to identify the specific site of modification, providing insights into binding pockets and protein function. nih.gov While this is a common application for the sulfonyl fluoride class, research specifically employing 2-Oxopropane-1-sulfonyl fluoride for this purpose has not been identified.

Sulfonyl fluorides have a long history as inhibitors of serine proteases and other hydrolases, making them valuable for studying enzyme mechanisms. nih.govnih.govnih.gov By covalently and often irreversibly inhibiting an enzyme, researchers can probe its physiological role and validate it as a potential therapeutic target. nih.gov There are no specific documented instances of 2-Oxopropane-1-sulfonyl fluoride being used for the modulation of enzyme activity in mechanistic studies.

Integration into Material Science Research

The utility of the sulfonyl fluoride group extends into material science, primarily through its application in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.net This reaction allows for the efficient and robust formation of new covalent bonds, enabling the assembly of complex molecular architectures. researchgate.net

The SuFEx reaction is a powerful tool for polymer synthesis and modification. chemrxiv.org Monomers containing sulfonyl fluoride groups can be polymerized, or the sulfonyl fluoride can be introduced post-polymerization to create functional materials. chemrxiv.orgresearchgate.net This allows for the creation of polymers with precisely defined properties. Specific examples of using 2-Oxopropane-1-sulfonyl fluoride as a connector in polymer or supramolecular assembly are not available in the current literature.

The stability and reactivity of the S-F bond are leveraged to create novel materials, including multi-acid polymers for applications like proton-conducting membranes. google.com The versatility of sulfonyl fluoride chemistry suggests a broad potential for creating materials with enhanced thermal, chemical, or mechanical properties. researchgate.net However, research focused on the development of new materials specifically from 2-Oxopropane-1-sulfonyl fluoride has not been reported.

Role in Drug Discovery and Lead Optimization

The compound 2-Oxopropane-1-sulfonyl fluoride is emerging as a significant tool in drug discovery and lead optimization. Its unique chemical structure, featuring a reactive sulfonyl fluoride group and a ketone moiety, offers versatile applications in the rational design of therapeutic agents. This section explores its role in creating targeted pharmacophores, its application in strategies for irreversible covalent inhibition for validating biological targets, and its importance in structure-activity relationship (SAR) studies.

Rational Design of Pharmacophores Utilizing the Sulfonyl Fluoride Group

The rational design of pharmacophores is a cornerstone of modern drug discovery, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net The sulfonyl fluoride (-SO₂F) moiety, the key functional group in 2-Oxopropane-1-sulfonyl fluoride, serves as a privileged "warhead" in this context. rsc.org Its utility stems from its unique combination of stability and context-specific reactivity, allowing it to form covalent bonds with nucleophilic amino acid residues within a protein's binding site. sigmaaldrich.comacs.org

The sulfonyl fluoride group is particularly attractive for pharmacophore design because it can target a range of amino acid residues beyond the commonly targeted cysteine, including serine, tyrosine, lysine, and histidine. sigmaaldrich.comacs.orgnih.gov This broadens the scope of druggable proteins, especially those lacking a cysteine residue in or near the active site. acs.org The S(VI)-F bond is remarkably stable under physiological conditions, resisting hydrolysis and oxidation, yet it can be activated within the specific microenvironment of a protein's binding pocket to react with a proximal nucleophile. nih.gov This latent reactivity is crucial for designing selective drugs with minimal off-target effects. acs.org

In the rational design process, computational screening and docking studies are often employed to predict the binding of sulfonyl fluoride-containing fragments. For instance, covalent docking of libraries of accessible sulfonyl fluorides against target enzymes like trypsin has successfully identified potent inhibitors. nih.gov The incorporation of the 2-oxopropane-1-sulfonyl fluoride scaffold into a ligand can be guided by the structure of the target protein, placing the sulfonyl fluoride group in a position to covalently bind to a key residue, thereby anchoring the inhibitor and enhancing its potency and duration of action.

Table 1: Pharmacophoric Features of the Sulfonyl Fluoride Group

| Feature | Description | Relevance in Drug Design |

| Covalent Warhead | Forms stable, irreversible covalent bonds with target proteins. | Provides high potency and prolonged duration of action. rsc.orgacs.org |

| Electrophilicity | The sulfur atom is highly electrophilic, making it susceptible to nucleophilic attack. | Enables reaction with key amino acid residues in a protein's active site. nih.gov |

| Target Versatility | Reacts with multiple nucleophilic residues like Ser, Tyr, Lys, His, Thr. | Expands the range of druggable targets beyond those with accessible cysteine residues. sigmaaldrich.comenamine.net |

| Biocompatibility | Generally stable in aqueous environments, with a non-toxic fluoride leaving group. | Reduces potential for non-specific reactivity and toxicity. nih.gov |

| Synthetic Tractability | Can be readily incorporated into diverse molecular scaffolds using methods like SuFEx chemistry. | Facilitates the rapid synthesis of compound libraries for screening and optimization. acs.org |

Strategies for Irreversible Covalent Inhibition for Target Validation

Target validation is a critical step in drug discovery, confirming that modulating the function of a specific biomolecule will have the desired therapeutic effect. Irreversible covalent inhibitors are powerful tools for this purpose because their permanent modification of the target provides a clear and lasting biological outcome. nih.gov The use of 2-Oxopropane-1-sulfonyl fluoride as a building block for such inhibitors offers distinct advantages.

Strategies involving covalent inhibitors are designed to achieve high specificity and potency. nih.gov The process typically involves first identifying a reversible ligand that binds to the target protein with some affinity. Then, this ligand is functionalized with a reactive "warhead," such as the sulfonyl fluoride group, to create a targeted covalent inhibitor. wuxiapptec.com This approach leverages the initial binding affinity to position the reactive group optimally for covalent bond formation, a concept known as "ligand-directed" labeling. nih.gov

The sulfonyl fluoride moiety is particularly well-suited for these strategies due to its "beyond-cysteine" reactivity. nih.gov While many covalent drugs target cysteine, its relatively low abundance in the proteome can be limiting. acs.org Sulfonyl fluorides can form stable covalent adducts with more abundant residues like lysine and tyrosine, significantly expanding their utility. acs.org For example, aryl sulfonyl fluorides have been successfully used to target tyrosine residues on proteins like the Ral GTPase, inhibiting their function. acs.org

Once a covalent probe based on a scaffold like 2-oxopropane-1-sulfonyl fluoride is developed, it can be used in chemical proteomic techniques like Activity-Based Protein Profiling (ABPP) to confirm target engagement and assess selectivity across the entire proteome. nih.gov By providing a durable and verifiable link between target inhibition and a cellular or physiological phenotype, these inhibitors serve as invaluable tools for validating novel drug targets. nih.gov

Table 2: Amino Acid Residues Targeted by Sulfonyl Fluorides for Covalent Inhibition

| Amino Acid | Nucleophilic Group | Resulting Covalent Linkage | Significance |

| Serine (Ser) | Hydroxyl (-OH) | Sulfonyl-ester | Key residue in the active site of many hydrolases (e.g., proteases, esterases). rsc.org |

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | Sulfonyl-ester | An important target for "beyond-cysteine" inhibition; often found in binding pockets. acs.orgnih.gov |

| Lysine (Lys) | Epsilon-amino (-NH₂) | Sulfonamide | Highly abundant residue, offering broad potential for targeting proteins without other nucleophiles. acs.orgnih.gov |

| Histidine (His) | Imidazole Ring | Sulfonyl-imidazole | Can act as a nucleophile, particularly when activated within an enzyme's active site. acs.orgnih.gov |

| Threonine (Thr) | Hydroxyl (-OH) | Sulfonyl-ester | Similar to serine, can be targeted in specific protein environments. enamine.net |

Structure-Activity Relationship (SAR) Studies Related to Sulfonyl Fluoride Functionalization

Structure-Activity Relationship (SAR) studies are fundamental to lead optimization, systematically modifying a compound's chemical structure to improve its potency, selectivity, and pharmacokinetic properties. The functionalization of molecules with the sulfonyl fluoride group is a key strategy in SAR exploration. acs.org Introducing the 2-oxopropane-1-sulfonyl fluoride motif into a drug candidate can provide a reactive handle for covalent binding, often leading to a significant increase in biological activity.

SAR studies on sulfonyl fluoride-containing compounds explore how changes in the molecular scaffold affect their inhibitory potential. For example, in the development of selective inhibitors for butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease, a series of δ-aryl-1,3-dienesulfonyl fluorides were synthesized and evaluated. tandfonline.comtandfonline.com These studies revealed critical SAR insights:

The position and nature of substituents on the aryl ring dramatically influenced inhibitory activity. For instance, an ortho-methoxy group on the aryl ring was found to be optimal. tandfonline.comnih.gov

The type of halogen atom at the alpha position of the diene system also impacted potency, with bromine being more effective than chlorine or iodine. tandfonline.comnih.gov

Such detailed SAR analyses allow medicinal chemists to fine-tune the structure of the inhibitor to maximize its interaction with the target enzyme's binding site, leading to the identification of highly potent and selective lead compounds. tandfonline.comnih.gov The systematic derivatization of an initial hit compound containing a sulfonyl fluoride can transform a moderately active molecule into a clinical candidate. acs.org The insights gained from these studies are not only crucial for optimizing a specific inhibitor but also contribute to a broader understanding of how to effectively utilize the sulfonyl fluoride warhead in drug design. nih.gov

Table 3: Example of Structure-Activity Relationship (SAR) Findings for Dienyl Sulfonyl Fluoride-Based BuChE Inhibitors

| Compound ID | δ-Aryl Substitution | α-Substitution | BuChE IC₅₀ (µM) | Key SAR Insight |

| A10 | 2-OCH₃-Phenyl | Bromine (Br) | 0.021 (eqBuChE) | Identified as a highly potent and selective lead compound due to the optimal ortho-methoxy group and α-bromo substituent. tandfonline.comnih.gov |

| Comparative Cmpd 1 | 3-OCH₃-Phenyl | Bromine (Br) | Less Potent | Demonstrates the importance of the substituent position on the aryl ring (ortho > meta). tandfonline.com |

| Comparative Cmpd 2 | 4-OCH₃-Phenyl | Bromine (Br) | Less Potent | Confirms the positional preference for the methoxy (B1213986) group (ortho > para). tandfonline.com |

| Comparative Cmpd 3 | 2-CH₃-Phenyl | Bromine (Br) | Less Potent | Shows that an electron-donating methoxy group is superior to a methyl group for activity. tandfonline.com |

| Comparative Cmpd 4 | 2-OCH₃-Phenyl | Chlorine (Cl) | Less Potent | Highlights the influence of the α-halogen, with bromine being superior to chlorine. tandfonline.com |

Note: eqBuChE refers to equine butyrylcholinesterase. The IC₅₀ value for human BuChE (hBuChE) for compound A10 was reported as 3.62 µM. tandfonline.comnih.gov

Emerging Trends and Future Research Perspectives for 2 Oxopropane 1 Sulfonyl Fluoride

Development of Sustainable Synthetic Routes

The historical synthesis of sulfonyl fluorides often relied on harsh reagents like highly toxic SO2F2 gas or corrosive potassium bifluoride (KHF2), posing significant handling and environmental challenges. sciencedaily.comeurekalert.org Consequently, a major research trend is the development of safer, more cost-effective, and environmentally benign synthetic methodologies.

Recent breakthroughs have focused on using more accessible and stable starting materials and reagents. One prominent green approach involves the conversion of thiols and disulfides into sulfonyl fluorides. A novel method utilizes SHC5® (a stabilized sodium hypochlorite (B82951) pentahydrate) and potassium fluoride (B91410) (KF), producing only non-toxic sodium and potassium salts as byproducts. sciencedaily.comeurekalert.org This process is lauded for its simplicity, scalability, and minimal environmental impact, making it suitable for both laboratory and industrial-scale production. sciencedaily.comeurekalert.org

Another key area of development is the palladium-catalyzed synthesis from aryl halides. One such one-pot method uses aryl bromides, a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)), and an electrophilic fluorine source such as N-Fluorobenzenesulfonimide (NFSI). researchgate.net This approach avoids the direct use of hazardous SO2 gas and demonstrates good functional group tolerance. researchgate.net Researchers are continually refining these catalytic systems to improve yields, broaden the substrate scope, and operate under milder conditions. researchgate.netorganic-chemistry.org

Below is a comparison of traditional versus emerging sustainable synthetic routes for sulfonyl fluorides.

Table 1: Comparison of Synthetic Routes to Sulfonyl Fluorides| Feature | Traditional Methods | Emerging Sustainable Methods | Key Advantages of Sustainable Routes |

| Starting Materials | Arenesulfonyl chlorides, Sulfonates with chlorosulfuric acid | Thiols, Disulfides, Aryl/Alkenyl halides, Boronic acids | Readily available, more stable, and diverse starting materials. researchgate.netorganic-chemistry.orgmdpi.com |

| Reagents | KHF2, SO2F2 gas, Chlorosulfuric acid | KF, DABSO (SO2 surrogate), Selectfluor, NaOCl·5H2O | Safer, less toxic, easier to handle reagents. researchgate.netsciencedaily.comresearchgate.net |

| Byproducts | Corrosive and/or toxic waste | Benign salts (e.g., NaCl, KCl) | Minimal environmental impact and easier workup. sciencedaily.comeurekalert.org |

| Conditions | Often harsh (e.g., high temperatures) | Milder, often room temperature or slightly elevated. researchgate.netresearchgate.net | Increased energy efficiency and functional group compatibility. |

| Catalysis | Often stoichiometric | Transition-metal catalyzed (e.g., Pd, Bi) or catalyst-free. researchgate.netorganic-chemistry.org | High efficiency and potential for asymmetric synthesis. |

Chemo- and Regioselective Transformations

The sulfonyl fluoride group is a stable yet "tunable" electrophile, a characteristic that researchers are increasingly exploiting to achieve highly selective chemical reactions. nih.gov The reactivity of the S(VI)-F bond can be modulated by the electronic properties of the molecule it is attached to, allowing for precise control over which nucleophiles it reacts with and under what conditions. enamine.net

For a molecule like 2-Oxopropane-1-sulfonyl fluoride, which contains multiple reactive sites (the ketone carbonyl and the α-protons, in addition to the sulfonyl fluoride), chemo- and regioselectivity are paramount. Future research will focus on developing reaction conditions that allow for the selective targeting of one site while leaving the others untouched. For instance, β-arylethenesulfonyl fluorides are recognized as selectively addressable bis-electrophiles, capable of reacting as Michael acceptors or via substitution at the sulfur center, depending on the reaction conditions. nih.gov

Recent studies on arenesulfenyl fluorides (R-S-F) have demonstrated highly regioselective anti-addition to alkenes and alkynes, showcasing the potential for precise installation of fluorine and sulfur moieties into organic molecules. chemrxiv.org The resulting products can be further transformed, for example, by oxidizing the thioether to a sulfonyl fluoride, providing a pathway to complex fluorinated compounds. chemrxiv.org This level of control is a key goal for the broader class of organosulfur fluorides, including ketone-functionalized variants like 2-Oxopropane-1-sulfonyl fluoride.

Exploitation of Novel Reactivity Patterns

The discovery of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the use of sulfonyl fluorides, establishing them as key players in the field of "click chemistry". sciencedaily.comsigmaaldrich.com SuFEx describes the highly efficient and selective reaction of a sulfonyl fluoride with a nucleophile (typically a silylated phenol (B47542) or amine) to form a strong S-O or S-N bond. sigmaaldrich.comresearchgate.net This reaction is characterized by its high yield, broad scope, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments. sigmaaldrich.com

Future research aims to expand the boundaries of SuFEx and uncover other novel reactivity patterns. One emerging area is the use of sulfonyl fluorides in olefination reactions, mimicking the Horner-Wadsworth-Emmons reaction to produce unsaturated sulfonyl fluorides. nih.gov For example, methanedisulfonyl fluoride has been shown to convert aromatic aldehydes into β-arylethenesulfonyl fluorides, which are valuable reagents themselves. nih.gov Trapping highly reactive intermediates, such as ethene-1,1-disulfonyl fluoride, opens up further avenues for constructing complex molecular architectures. nih.gov The unique combination of stability and "on-demand" reactivity makes sulfonyl fluorides "sleeping beauties" of the reagent world, with significant untapped potential for novel transformations. nih.gov

Expansion of Biological Applications Beyond Enzyme Inhibition

Historically, sulfonyl fluorides were primarily known as inhibitors of serine proteases, where they act as electrophilic traps for active site serine residues. nih.gov However, their application in chemical biology has expanded dramatically. The sulfonyl fluoride moiety is now recognized as a versatile covalent warhead capable of reacting with a range of nucleophilic amino acid residues, including lysine (B10760008), tyrosine, histidine, and threonine, not just serine. enamine.netnih.gov This broadens the scope of proteins that can be targeted.

A significant future direction is the use of sulfonyl fluoride-containing molecules to modulate protein-protein interactions (PPIs). nih.gov By covalently binding to a residue at a PPI interface, these compounds can either disrupt or stabilize protein complexes, offering a powerful strategy for therapeutic intervention where traditional small-molecule inhibitors have failed. nih.gov For instance, a sulfonyl fluoride-based compound was designed to covalently target a lysine residue in the protein transthyretin (TTR), stabilizing its tetrameric structure and preventing the formation of disease-causing amyloid fibrils. nih.gov

Furthermore, sulfonyl fluorides are being incorporated into activity-based protein profiling (ABPP) probes and chemoproteomic platforms. nih.govnih.gov These probes are used in live cells to identify novel protein targets and to understand the global engagement of covalent ligands across the proteome, moving far beyond simple enzyme inhibition to map complex biological pathways. nih.gov

Table 2: Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acid Residues

| Amino Acid | Nucleophilic Group | Reactivity with Sulfonyl Fluorides | Biological Application Context |

| Serine | Hydroxyl (-OH) | High | Classical serine protease inhibition. enamine.netnih.gov |

| Tyrosine | Phenolic Hydroxyl (-OH) | Moderate to High | Covalent probes, kinase modification. enamine.netnih.gov |

| Lysine | Amine (-NH2) | Moderate to High | Targeting PPIs, covalent kinetic stabilization. nih.govnih.gov |

| Threonine | Hydroxyl (-OH) | Moderate | Covalent modification of proteins. enamine.netnih.gov |

| Histidine | Imidazole Ring | Moderate | Covalent probes, ligase inhibition. nih.govnih.gov |

Advanced Spectroscopic Characterization Techniques for In Situ Studies

Understanding the precise mechanism and kinetics of how molecules like 2-Oxopropane-1-sulfonyl fluoride interact with their biological targets or participate in complex chemical reactions requires sophisticated analytical techniques. A growing trend is the development and application of advanced spectroscopic methods for in situ studies, allowing researchers to observe these processes in real-time and within their native environment.

Techniques such as specialized Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are crucial. For example, LC-MS/MS is used in chemoproteomic workflows to identify the exact sites of covalent modification on proteins by sulfonyl fluoride probes. nih.gov Future advancements will likely involve the integration of time-resolved spectroscopy to capture transient intermediates in SuFEx reactions or during covalent modification of a protein.

X-ray crystallography provides high-resolution static snapshots of sulfonyl fluoride-protein adducts, as demonstrated in the structural analysis of arenesulfenyl fluorides and their derivatives. chemrxiv.org Cryo-electron microscopy (cryo-EM) is emerging as a powerful tool for characterizing larger protein complexes stabilized or modified by sulfonyl fluoride ligands. The development of spectroscopic tags that can be attached to sulfonyl fluoride probes without altering their reactivity will also enable the use of fluorescence-based techniques for real-time tracking within living cells. These advanced methods are indispensable for validating reaction mechanisms and guiding the rational design of next-generation sulfonyl fluoride-based reagents and therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic methods for preparing 2-Oxopropane-1-sulfonyl fluoride, and what parameters dictate their selection in laboratory settings?

- Answer : Two primary methods are used:

- Fluorosulfonylation : Utilizes fluorosulfonyl radicals to modify sulfonates or sulfonic acids under mild conditions. This method is preferred for its specificity and compatibility with sensitive functional groups .

- Fluoride-chloride exchange : Involves replacing chloride in sulfonyl chlorides with fluoride ions. This approach is scalable and efficient for industrial applications but may introduce chloride contamination .

- Selection depends on reagent availability, reaction scale, and desired purity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing the purity and structural integrity of 2-Oxopropane-1-sulfonyl fluoride?

- Answer :

- NMR Spectroscopy : 19F and 1H NMR confirm the presence of sulfonyl fluoride groups and structural motifs.

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

- HPLC : Assesses purity (≥95% as per typical standards) .

Q. What safety precautions are critical when handling 2-Oxopropane-1-sulfonyl fluoride in laboratory environments?

- Answer :

- Use PPE (nitrile gloves, safety goggles) and operate in a fume hood.

- Avoid exposure to bases or nucleophiles to prevent unintended reactions.

- In case of skin/eye contact, rinse immediately with water. For inhalation, seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the selectivity of 2-Oxopropane-1-sulfonyl fluoride in covalent protein labeling?

- Answer :

- pH Control : Adjust to values favoring nucleophilic attack (e.g., pH 7–8 for lysine residues).

- Temperature Modulation : Lower temperatures (4–25°C) reduce non-specific binding.

- Competitive Inhibition : Pre-treat proteins with non-fluorinated analogs to block non-target sites .

Q. What computational strategies are effective in predicting the reactivity of 2-Oxopropane-1-sulfonyl fluoride with biological macromolecules?

- Answer :

- Density Functional Theory (DFT) : Models electronic interactions between the sulfonyl fluoride group and amino acid residues (e.g., cysteine, lysine).

- Molecular Dynamics Simulations : Predict binding affinities and steric effects in protein-ligand complexes .

Q. How can discrepancies in reported reactivity with amino acid residues be resolved?

- Answer :

- Comparative Kinetic Studies : Measure reaction rates under standardized conditions (solvent, pH).

- Mutagenesis and X-ray Crystallography : Identify residue-specific interactions and validate computational predictions .

Methodological Notes

- Experimental Design : When designing covalent labeling experiments, include negative controls (e.g., non-fluorinated analogs) to distinguish specific vs. non-specific binding .

- Data Contradiction Analysis : Cross-validate reactivity studies using orthogonal techniques (e.g., LC-MS for adduct detection and SPR for binding kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.